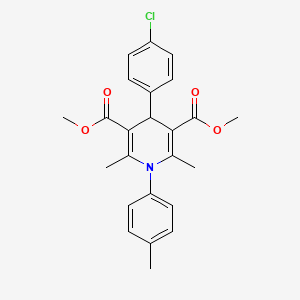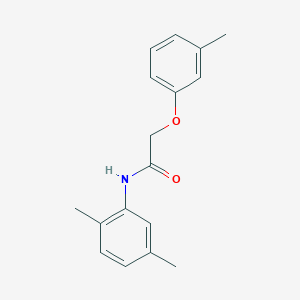
3-(4-Iodophenyl)-2-thioxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Iodophenyl)-2-thioxopropanoic acid is an organoiodine compound that features a thioxo group and an iodophenyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)-2-thioxopropanoic acid typically involves the introduction of the iodophenyl group and the thioxo group onto a propanoic acid scaffold. One common method involves the reaction of 4-iodophenylacetic acid with a thiol reagent under appropriate conditions to introduce the thioxo group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions would be crucial to achieve high efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-(4-Iodophenyl)-2-thioxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for the reduction of the iodophenyl group.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted propanoic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Iodophenyl)-2-thioxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-(4-Iodophenyl)-2-thioxopropanoic acid involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The iodophenyl group may also interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 3-(4-Bromophenyl)-2-thioxopropanoic acid
- 3-(4-Chlorophenyl)-2-thioxopropanoic acid
- 3-(4-Fluorophenyl)-2-thioxopropanoic acid
Uniqueness
3-(4-Iodophenyl)-2-thioxopropanoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger size and higher polarizability of iodine can lead to different interaction profiles with biological targets and reagents, making this compound particularly valuable for specific applications.
属性
分子式 |
C9H7IO2S |
|---|---|
分子量 |
306.12 g/mol |
IUPAC 名称 |
3-(4-iodophenyl)-2-sulfanylidenepropanoic acid |
InChI |
InChI=1S/C9H7IO2S/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-4H,5H2,(H,11,12) |
InChI 键 |
ULWKNIVZSSFZOU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(=S)C(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B12457781.png)
![2-chloro-N-[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl]-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide](/img/structure/B12457786.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{[(3-methoxypropyl)amino]methylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12457791.png)


![N,N'-bis{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hexanediamide](/img/structure/B12457816.png)
![N,N-dibenzyl-1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B12457820.png)
![2-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}-4-propylphenol](/img/structure/B12457821.png)


![3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime](/img/structure/B12457840.png)

![Ethyl 4-difluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate](/img/structure/B12457858.png)
![2-{[1-(4-chlorophenyl)-4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B12457860.png)
